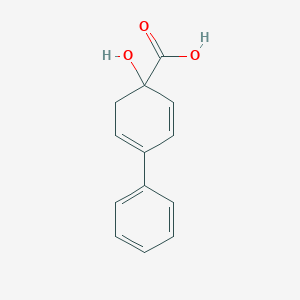

4-Hydroxy-4-biphenylcarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-4-biphenylcarboxylic acid is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymer Science

Thermotropic Copolyesters

One of the significant applications of 4-hydroxy-4-biphenylcarboxylic acid is in the synthesis of thermotropic copolyesters. These materials are derived from the polycondensation of polyethylene terephthalate (PET) with this compound. The resulting copolyesters exhibit enhanced thermal stability and unique phase behavior, making them suitable for high-performance applications in textiles and packaging .

Properties and Characteristics

The copolyesters synthesized using this compound demonstrate:

- High melting points : Approximately 295 °C, indicating thermal stability.

- Good mechanical properties : Suitable for engineering applications due to their robustness.

- Thermotropic behavior : Exhibiting liquid crystalline properties that can be exploited in advanced materials .

Medicinal Chemistry

Antivirulence Agents

Research has highlighted the potential of this compound as an antivirulence agent against methicillin-resistant Staphylococcus aureus (MRSA). It works by inhibiting the production of alpha-hemolysin, a critical virulence factor associated with MRSA infections. The compound was identified through high-throughput screening of a library of small molecules, demonstrating significant inhibition of hemolysin production at concentrations as low as 10 µg/ml .

Mechanism of Action

The mechanism involves blocking the phosphoryl-binding pocket of AgrA, a regulator that controls virulence factor expression in Staphylococcus aureus. By inhibiting AgrA, the compound effectively reduces the pathogenicity of the bacteria without directly killing them, offering a novel approach to tackling antibiotic resistance .

Material Science

Additives in Polymer Formulations

Due to its chemical structure, this compound can serve as an additive in various polymer formulations. It can enhance properties such as:

- UV stability : Protecting polymers from degradation due to ultraviolet light exposure.

- Thermal stability : Improving the heat resistance of polymer matrices.

- Compatibility with other additives : Facilitating better dispersion and performance in composite materials .

特性

分子式 |

C13H12O3 |

|---|---|

分子量 |

216.23 g/mol |

IUPAC名 |

1-hydroxy-4-phenylcyclohexa-2,4-diene-1-carboxylic acid |

InChI |

InChI=1S/C13H12O3/c14-12(15)13(16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-8,16H,9H2,(H,14,15) |

InChIキー |

YIBLNPVJFPNRCQ-UHFFFAOYSA-N |

正規SMILES |

C1C=C(C=CC1(C(=O)O)O)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。